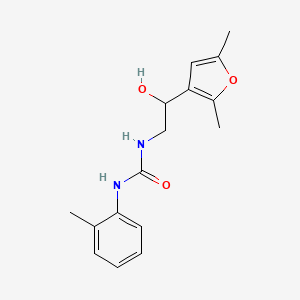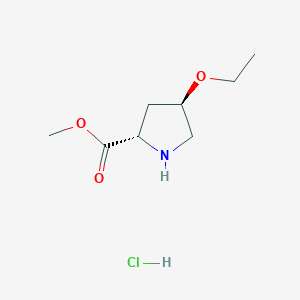
4-ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide, also known as EMIQ, is a novel sulfonamide derivative that has gained attention in recent years due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 4-ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways involved in disease progression. In cancer, 4-ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has been shown to inhibit the activity of topoisomerase II and induce the expression of p53, which leads to apoptosis and cell cycle arrest. In Alzheimer's disease, 4-ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has been found to inhibit the activity of beta-secretase, which prevents the formation of amyloid-beta protein. In diabetes, 4-ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has been shown to activate AMP-activated protein kinase (AMPK), which improves glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
4-ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has been found to have various biochemical and physiological effects in the body. In cancer, 4-ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has been shown to induce apoptosis, inhibit cell proliferation, and decrease tumor growth. In Alzheimer's disease, 4-ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has been found to prevent the formation of amyloid-beta protein and improve cognitive function. In diabetes, 4-ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has been shown to improve glucose metabolism and insulin sensitivity, and decrease blood glucose levels.
Vorteile Und Einschränkungen Für Laborexperimente
4-ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has several advantages for lab experiments, including its high solubility in water and organic solvents, and its stability under various pH conditions. However, 4-ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has limitations in terms of its low bioavailability and poor pharmacokinetic properties, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for 4-ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide research, including the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent in other diseases, and the optimization of its pharmacokinetic properties. Additionally, the use of 4-ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide in combination with other drugs or therapies may enhance its therapeutic potential and reduce its limitations. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of 4-ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide.
Synthesemethoden
4-ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can be synthesized through a four-step process starting with the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate to form 2-nitro-1-(ethoxycarbonyl)ethene. The second step involves the reaction of 2-nitro-1-(ethoxycarbonyl)ethene with methylamine to form 2-nitro-N-methyl-1-(ethoxycarbonyl)etheneamine. The third step is the reduction of 2-nitro-N-methyl-1-(ethoxycarbonyl)etheneamine with hydrogen gas in the presence of palladium on carbon catalyst to form 4-ethoxy-3-methyl-N-(1-methyl-2-nitroindolin-5-yl)benzenesulfonamide. Finally, the nitro group is reduced to an amino group using iron powder in the presence of acetic acid to yield 4-ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has been shown to have potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. In cancer, 4-ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease, 4-ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has been shown to prevent the formation of amyloid-beta protein, which is a hallmark of the disease. In diabetes, 4-ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has been found to improve glucose metabolism and insulin sensitivity.
Eigenschaften
IUPAC Name |
4-ethoxy-3-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-4-24-17-8-6-15(9-12(17)2)25(22,23)19-14-5-7-16-13(10-14)11-18(21)20(16)3/h5-10,19H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAOLKTUKIUJTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2745542.png)



![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2745546.png)

![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2-oxo-1,3-dihydroindole-5-sulfonamide](/img/structure/B2745549.png)


![[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,4-dihydrochromen-3-yl]methyl methanesulfonate](/img/structure/B2745555.png)

